2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H11F2NO3. This compound is known for its unique structure, which includes a xanthene core substituted with fluorine atoms and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Benzamide Group: The final step involves the coupling of the fluorinated xanthene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced xanthene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Substituted xanthene derivatives with nucleophilic groups.
Scientific Research Applications
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorinated probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can be compared with other similar compounds, such as:
9-oxo-9H-xanthen-3-yl derivatives: These compounds share the xanthene core but differ in the substituents attached to the core.
Fluorinated benzamides: Compounds with similar benzamide groups but different fluorination patterns.
Xanthene dyes: Compounds used as fluorescent dyes with structural similarities to the xanthene core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2NO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSFHXTPVGSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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